methyl 4-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate
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Overview
Description
Methyl 4-{2-[3-(4-nitrophenyl)-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrazol-4-yl]diazen-1-yl}benzoate is a complex organic compound that features a combination of nitrophenyl, thiazole, and pyrazole moieties
Preparation Methods
The synthesis of methyl 4-{2-[3-(4-nitrophenyl)-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrazol-4-yl]diazen-1-yl}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with the nitrophenyl and benzoate groups. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The thiazole and pyrazole rings can participate in coupling reactions to form more complex structures.
Scientific Research Applications
Methyl 4-{2-[3-(4-nitrophenyl)-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrazol-4-yl]diazen-1-yl}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the presence of the thiazole and pyrazole rings.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The thiazole and pyrazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biochemical pathways, resulting in anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar compounds include those with thiazole and pyrazole rings, such as:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound shares the benzoate and thiazole moieties but differs in the substitution pattern.
4-nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate: This compound has a similar nitrophenyl group but differs in the overall structure and functional groups.
The uniqueness of methyl 4-{2-[3-(4-nitrophenyl)-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrazol-4-yl]diazen-1-yl}benzoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H18N6O5S |
---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
methyl 4-[[5-(4-nitrophenyl)-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]benzoate |
InChI |
InChI=1S/C26H18N6O5S/c1-37-25(34)18-7-11-19(12-8-18)28-29-23-22(17-9-13-20(14-10-17)32(35)36)30-31(24(23)33)26-27-21(15-38-26)16-5-3-2-4-6-16/h2-15,30H,1H3 |
InChI Key |
FIGNJZNCOYDDQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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